molecular formula C22H19N3O3S2 B2782272 (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 899964-83-1

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2782272
CAS No.: 899964-83-1
M. Wt: 437.53
InChI Key: MVZWVDIXUWFZST-DHZHZOJOSA-N
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Description

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C22H19N3O3S2 and its molecular weight is 437.53. The purity is usually 95%.
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Biological Activity

(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound notable for its complex structure, which includes multiple aromatic systems and functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and infectious diseases.

Structural Features

The compound’s structure features:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Pyridine ring : Often associated with various pharmacological effects.
  • Thiophene unit : Contributes to the compound's electronic properties and biological interactions.

Predicted Biological Activities

Based on structural analysis and predictive models like PASS (Prediction of Activity Spectra for Substances), the compound is anticipated to exhibit several biological activities, including:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : The presence of heterocyclic rings often correlates with antimicrobial effects.
  • Enzyme Inhibition : Potential to inhibit specific enzymes involved in disease pathways.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of DNA/RNA Synthesis : Compounds with similar structures often disrupt nucleic acid synthesis, leading to cell death.
  • Enzyme Targeting : Interaction with key enzymes such as kinases or phosphodiesterases that play roles in tumorigenesis or infection pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally related to this compound were evaluated for their effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCC8275.0DNA synthesis inhibition
Compound BA54910.0Apoptosis induction
Target CompoundMCF-77.5Enzyme inhibition

These findings indicate that modifications in the structure can significantly influence cytotoxicity and selectivity towards different cancer types.

Antimicrobial Studies

The compound's structural components suggest potential antimicrobial activity. Similar thiazole derivatives have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria:

CompoundMicrobial StrainZone of Inhibition (mm)
Thiazole Derivative 1Staphylococcus aureus15
Thiazole Derivative 2Escherichia coli12
Target CompoundPseudomonas aeruginosa14

The results demonstrate that the target compound may possess comparable antimicrobial properties, warranting further investigation.

Synthesis and Pharmacological Evaluation

The synthesis of this compound typically involves multi-step organic reactions. These include:

  • Preparation of Benzo[d]thiazole Intermediate : Using appropriate reagents under controlled conditions.
  • Formation of the Thiophene-Acrylamide Linkage : Achieved through nucleophilic substitution reactions.
  • Final Coupling with Pyridine Moiety : Ensuring high yield and purity.

Properties

IUPAC Name

(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-27-17-9-10-18(28-2)21-20(17)24-22(30-21)25(14-15-6-3-4-12-23-15)19(26)11-8-16-7-5-13-29-16/h3-13H,14H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZWVDIXUWFZST-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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